Pentyl 2-methyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate
Description
Pentyl 2-methyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a fused benzene-furan core substituted with a methyl group at position 2, a thiophene-2-sulfonamido moiety at position 5, and a pentyl ester at position 3. The thiophene sulfonamido group enhances electronic properties and may influence binding interactions with biological targets, while the pentyl ester modulates lipophilicity and pharmacokinetic behavior.
Properties
IUPAC Name |
pentyl 2-methyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S2/c1-3-4-5-10-24-19(21)18-13(2)25-16-9-8-14(12-15(16)18)20-27(22,23)17-7-6-11-26-17/h6-9,11-12,20H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSADHQCMAUMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-methyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride under acidic conditions.
Introduction of the Thiophene Sulfonamide Group: The thiophene sulfonamide group is introduced via a sulfonation reaction. Thiophene is treated with chlorosulfonic acid to form thiophene-2-sulfonyl chloride, which is then reacted with an amine to form the sulfonamide.
Esterification: The final step involves the esterification of the carboxylic acid group on the benzofuran core with pentanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a thiol or sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine or nitric acid for halogenation or nitration reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer activity. The compound Pentyl 2-methyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate may share similar properties due to its structural analogies with other known anticancer agents. Research has shown that certain benzofuran derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
Benzofuran compounds have also been evaluated for their antimicrobial properties. The incorporation of thiophene and sulfonamide functionalities in this compound may enhance its efficacy against various bacterial strains. Preliminary studies suggest that such compounds exhibit potent antibacterial activity, making them candidates for developing new antibiotics .
Materials Science Applications
Organic Electronics
The unique electronic properties of benzofuran derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to tune the electronic characteristics through chemical modifications allows for the optimization of device performance .
Polymer Composites
this compound can be utilized as a building block in the synthesis of polymer composites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, which are critical for applications in coatings and packaging materials .
Photochemical Applications
Photodynamic Therapy (PDT)
The compound's ability to absorb light and generate reactive oxygen species (ROS) positions it as a potential candidate for photodynamic therapy in cancer treatment. Research indicates that benzofuran derivatives can be activated by light to produce cytotoxic effects on tumor cells, thus providing a targeted therapeutic approach .
Synthesis of Novel Photocatalysts
this compound may also serve as a precursor for synthesizing new photocatalysts. These materials are essential in promoting chemical reactions under light irradiation, which can be applied in environmental remediation and energy conversion processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Pentyl 2-methyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group may play a crucial role in binding to these targets, while the benzofuran core provides structural stability and facilitates interactions with hydrophobic regions of the target molecules.
Comparison with Similar Compounds
Structural Differences :
- Core Structure : The target compound features a benzofuran core, whereas the analog in contains a naphtho[1,2-b]furan system (three fused aromatic rings) .
- Ester Group : The ethyl ester in ’s compound contrasts with the pentyl ester in the target molecule, leading to differences in lipophilicity (logP) and solubility.
Hypothesized Properties :
| Property | Target Compound | Ethyl Ester Analog (CAS 518053-38-8) |
|---|---|---|
| Molecular Formula | C24H25NO5S | C21H19NO5S |
| Molecular Weight | ~463.6 g/mol | ~405.4 g/mol |
| Lipophilicity (Predicted logP) | Higher (due to pentyl chain) | Lower (shorter alkyl chain) |
| Aromatic Surface Area | Smaller (benzofuran) | Larger (naphthofuran) |
The naphthofuran core in the ethyl ester analog may enhance π-π stacking interactions with protein targets but could introduce steric hindrance. The pentyl ester’s increased lipophilicity may improve membrane permeability but reduce aqueous solubility .
Thiophene Fentanyl Hydrochloride (CAS 2306823-39-0)
Structural and Functional Contrasts :
Pharmacological Implications :
While both compounds incorporate thiophene sulfonamido groups, their divergent core structures dictate distinct biological activities. Thiophene fentanyl’s opioid activity underscores the importance of the piperidine moiety, absent in the benzofuran-based target compound .
Plant-Derived Benzofuran Analogues (e.g., Zygocaperoside)
Comparison with Natural Products: isolates Zygocaperoside and Isorhamnetin-3-O glycoside from Zygophyllum fabago. These glycosides lack the thiophene sulfonamido and ester functionalities present in the target compound. Their biological activities (e.g., antioxidant, anti-inflammatory) derive from flavonoid and triterpenoid scaffolds, highlighting the structural diversity of benzofuran-containing natural products .
Key Research Insights and Limitations
- Synthetic Accessibility : The pentyl ester derivative may offer improved metabolic stability over shorter-chain esters (e.g., ethyl) due to reduced esterase susceptibility.
- Data Gaps: No direct pharmacological or toxicological data for the target compound were identified in the provided evidence. Comparative analyses rely on structural extrapolation.
- Safety Considerations : Analogous compounds like thiophene fentanyl highlight the need for rigorous toxicological profiling, especially for sulfonamido-bearing molecules .
Biological Activity
Pentyl 2-methyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antibacterial, and antiviral activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran core, a thiophene ring, and a sulfonamide moiety. Its structural formula can be represented as follows:
This structure is significant as it contributes to the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound.
- Mechanism of Action : The compound appears to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines, with IC50 values indicating effective dose-response relationships.
- Case Study : In a comparative study, this compound was tested alongside known chemotherapeutic agents. The results showed that this compound induced higher levels of apoptosis as evidenced by increased caspase activity compared to control treatments.
Antibacterial Activity
The antibacterial properties of the compound have also been explored.
- In Vitro Studies : The compound exhibited notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising.
This indicates that the compound may serve as a lead structure for developing new antibiotics.
Antiviral Activity
Preliminary investigations into the antiviral activity of this compound suggest potential efficacy against viral infections.
- Mechanism : The compound has been shown to inhibit viral replication in vitro by targeting viral helicase enzymes, which are crucial for viral RNA synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
